Savoxepin

Descripción

Significance of Investigating Novel Chemical Entities in Neuropharmacology

The exploration of novel chemical entities is a cornerstone of neuropharmacology, driving the potential for breakthroughs in treating complex central nervous system (CNS) disorders. The development of new compounds is critical for addressing the limitations of existing therapies, such as insufficient efficacy, undesirable side effects, and treatment resistance. Researchers seek to identify molecules with new structures and mechanisms of action to engage novel therapeutic targets. This pursuit is essential for creating more effective and better-tolerated treatments for a range of neurological and psychiatric conditions that are often poorly understood and difficult to model.

Historical Research Trajectory of Savoxepin

The research into Savoxepine emerged from the ongoing effort to develop improved antipsychotic medications. As a novel compound, it represented a potential advancement in the pharmacological treatment of psychotic disorders.

Savoxepine is a tetracyclic compound that was investigated for its potential as a neuroleptic, or antipsychotic, agent. nih.gov Early pharmacological studies demonstrated that it possessed potent neuroleptic-like effects. nih.gov The primary interest in Savoxepine stemmed from its specific binding profile; it showed a preferential affinity for dopamine (B1211576) D2 receptors located in the hippocampus. nih.gov

This characteristic led researchers to hypothesize that Savoxepine could exert effective antipsychotic effects at doses that would not induce extrapyramidal side effects (EPS). nih.gov EPS, which includes symptoms like parkinsonism, are common and debilitating side effects associated with many antipsychotic drugs that act on dopamine receptors. The prospect of a potent antipsychotic with a reduced risk of EPS was the principal driver of its initial development.

An open pilot study involving patients with acute schizophrenic psychoses or paranoid syndromes was conducted to evaluate its efficacy and tolerability. The results of this study are summarized in the table below.

| Savoxepine Pilot Study Findings | |

| Compound Class | Tetracyclic |

| Proposed Mechanism | Preferential binding to dopamine-2 receptors in the hippocampus |

| Primary Therapeutic Goal | Antipsychotic efficacy |

| Hypothesized Advantage | Avoidance of extrapyramidal side-effects (EPS) |

| Observed Efficacy | Good antipsychotic effect in 10 of 16 patients |

| Observed Side Effects | Mild or moderate extrapyramidal side-effects of the parkinsonian type |

Data derived from a 1989 pilot study on Savoxepine. nih.gov

Following initial investigations, the development of Savoxepine did not advance to later stages and was ultimately discontinued. The pivotal reason for halting its development can be traced back to the findings of the early clinical research. The pilot study revealed that, contrary to the guiding hypothesis, treatment with Savoxepine did result in the manifestation of mild to moderate extrapyramidal side effects, particularly those of the parkinsonian type. nih.gov

This outcome negated the primary theoretical advantage that Savoxepine was presumed to have over other neuroleptic drugs. The appearance of the very side effects it was designed to avoid undermined the rationale for its continued development. While the study concluded that future research was needed to compare it with other drugs, the failure to demonstrate a significant safety advantage likely led to the cessation of further investment in its research and development pipeline. nih.gov

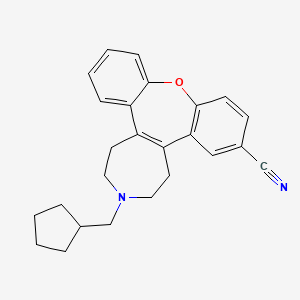

Structure

3D Structure

Propiedades

IUPAC Name |

18-(cyclopentylmethyl)-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O/c26-16-19-9-10-25-23(15-19)21-12-14-27(17-18-5-1-2-6-18)13-11-20(21)22-7-3-4-8-24(22)28-25/h3-4,7-10,15,18H,1-2,5-6,11-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAHMQUPOQGKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCC3=C(CC2)C4=C(C=CC(=C4)C#N)OC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229594 | |

| Record name | Savoxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79262-46-7 | |

| Record name | Savoxepin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079262467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Savoxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAVOXEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13343J27CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Savoxepin

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of Savoxepin, a tetracyclic structure, would likely involve identifying key disconnections that lead to the formation of its central dibenzoxepino-azepine ring system and the attached cyclopentylmethyl and carbonitrile functionalities. While specific detailed retrosynthetic routes for this compound are not extensively detailed in the provided search results, the core dibenzoxepino-azepine scaffold is suggested to originate from a multistep sequence. This sequence likely involves the construction of the dibenzoxepine moiety and the subsequent formation of the azepine ring.

Key precursors for the synthesis of the tetracyclic core could include appropriately substituted aromatic compounds for the Friedel-Crafts acylation to form the dibenzoxepine part. The azepine ring formation might involve reactions such as ring-closing metathesis or Mannich cyclization. The cyclopentylmethyl group and the carbonitrile group would be introduced through specific reactions at appropriate stages of the synthesis.

Classical and Modern Synthetic Routes

Classical synthetic routes for constructing the tetracyclic core of this compound are suggested to involve reactions like Friedel-Crafts acylation. The formation of the azepine ring could utilize methods such as ring-closing metathesis or Mannich cyclization.

While specific detailed modern synthetic routes for this compound are not provided, advancements in synthetic chemistry, such as the use of metal-catalyzed coupling reactions and microreactor technology, could potentially be applied to optimize or develop new routes for the synthesis of complex molecules like this compound. evitachem.comgoogle.comcriver.com For instance, palladium-catalyzed Suzuki reactions have been employed in the synthesis of other complex organic molecules and their analogues. nih.gov Similarly, nickel catalysts have been explored for carbon-nitrogen coupling reactions in the synthesis of related compounds like doxepin (B10761459) hydrochloride, offering potential for improved selectivity, yield, and environmental friendliness. google.com

Optimization of Synthetic Pathways for Yield and Purity

Optimization of synthetic pathways is crucial for improving the yield and purity of chemical compounds. For a complex molecule like this compound, this would involve carefully controlling reaction parameters such as temperature, solvent, reaction time, and the equivalence of reagents. researchgate.net For example, in the synthesis of related compounds, specific conditions like maintaining a low temperature (0-5°C) have been found to minimize unwanted side reactions like hydrolysis, thereby potentially improving yield. The choice of solvent can impact the solubility of reagents and intermediates, affecting reaction efficiency. Reaction time needs to be optimized to balance complete conversion of starting materials with potential degradation of the product. Using the appropriate equivalence of reagents, such as a slight excess of a base to neutralize acidic byproducts, can also enhance the reaction outcome. Post-reaction work-up procedures, including washes with specific solutions, are employed to remove impurities and improve purity. Techniques like HPLC are used for analyzing the purity of the synthesized product. google.com

Stereoselective Synthesis Approaches (If applicable to research)

Stereoselective synthesis involves chemical reactions that produce stereoisomeric products in unequal amounts, which is particularly important for compounds with chiral centers. iupac.org While the provided information does not explicitly detail stereoselective synthesis approaches specifically for this compound, the broader field of organic chemistry has seen significant developments in this area, including catalytic and de novo synthesis methods. rsc.orgnih.gov These approaches are crucial for the synthesis of many complex molecules and natural products where specific stereoisomers are desired for their biological activity. nih.govscielo.br If this compound possesses chiral centers and specific stereoisomers exhibit differential activity, stereoselective synthesis would be a relevant area of research.

Synthesis of Deuterated Analogs for Mechanistic Studies (If applicable to research)

Derivatization Strategies for Structural Modification and Exploration

Derivatization strategies involve modifying the structure of a compound to explore its structure-activity relationships, improve its properties, or attach it to other molecules for specific applications. For this compound, potential sites for derivatization would include functional groups present in its structure, such as the carbonitrile group or the nitrogen atom in the azepine ring. General strategies for derivatization of drug molecules include covalent coupling using functional groups like amino, hydroxyl, and sulfhydryl groups. google.comgoogle.comgoogleapis.comgoogleapis.com These functional groups can react with appropriately functionalized lipophilic compounds, alkyl halides, or activated carboxylic acids to form various derivatives such as amides, esters, or thioesters. google.comgoogle.comgoogleapis.comgoogleapis.com Examples of lipophilic moieties used in derivatization include alkyl chains, cyclic compounds, and aromatic residues. google.comgoogle.com Derivatization can also be used to attach the compound to carriers or targeting agents, for instance, for drug delivery applications like nanoencapsulation. unicamp.brcore.ac.ukresearchgate.net

Preclinical Molecular and Cellular Pharmacology of Savoxepin

Primary Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism

Savoxepin has been characterized in preclinical studies as an antagonist of the dopamine D2 receptor medchemexpress.commedchemexpress.eu. This interaction with the D2 receptor is considered a key aspect of its pharmacological profile.

Ligand-Receptor Binding Kinetics and Affinity Studies

Ligand-receptor binding studies are essential for quantifying the interaction between a compound and its target. These studies provide insights into the affinity of the compound for the receptor and the dynamics of their association and dissociation. Affinity is commonly expressed as the equilibrium dissociation constant (KD) or the inhibition constant (Ki or IC50), representing the concentration of the ligand required to achieve half-maximal binding or inhibition aatbio.combmglabtech.com. The kinetics of binding are described by the association rate constant (kon) and the dissociation rate constant (koff) bmglabtech.com.

Signal Transduction Pathway Modulation at the D2 Receptor Level

Dopamine D2 receptors are members of the G protein-coupled receptor (GPCR) superfamily and primarily couple to inhibitory G proteins (Gαi and Gαo) wikipedia.orgpsychopharmacologyinstitute.com. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.orgnih.govwikipedia.orgidrblab.net. This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and subsequently affect the phosphorylation status of various intracellular proteins wikipedia.org. Furthermore, D2 receptor signaling can influence other downstream pathways, including those involving phosphoinositide 3-kinase (PI3K), Akt, protein kinase C (PKC), and extracellular signal-regulated kinases (ERK1/2) wikipedia.orgnih.gov. D2 receptors also play a role in modulating ion channel activity, such as activating inwardly rectifying potassium channels and potentially inhibiting calcium channels nih.gov.

As a D2 receptor antagonist, this compound is expected to block the binding of dopamine and other agonists to the D2 receptor, thereby preventing the initiation of these downstream signaling cascades. This blockade would counteract the D2 receptor-mediated inhibition of adenylyl cyclase, potentially leading to maintained or increased intracellular cAMP levels. Consequently, the modulation of PKA activity, ion channels, and other associated signaling pathways by endogenous dopamine would be inhibited in the presence of this compound wikipedia.orgnih.govwikipedia.orgidrblab.netnih.gov.

Agonist/Antagonist Receptor Binding Profiles and Efficacy

The interaction of a ligand with a receptor can be described by its efficacy, which refers to the ability of the ligand to activate the receptor and produce a functional response wikipedia.org. Ligands can be classified as full agonists (eliciting a maximal response), partial agonists (eliciting a submaximal response), or antagonists (binding to the receptor but not eliciting a response, thereby blocking the effects of agonists) wikipedia.orgfrontiersin.org.

This compound is described as a D2 dopamine receptor antagonist medchemexpress.commedchemexpress.eu. This classification indicates that this compound binds to the D2 receptor but does not activate it. Instead, it occupies the binding site, preventing endogenous dopamine from binding and exerting its effects. In preclinical functional assays, the efficacy of this compound as an antagonist would be demonstrated by its ability to inhibit the response produced by a known D2 receptor agonist in a concentration-dependent manner. The potency of an antagonist is often expressed as its inhibition constant (Ki) or IC50 in functional assays.

Secondary Receptor Binding and Selectivity Profiling

Off-Target Receptor Interactions in Comprehensive Screening Assays

Comprehensive screening assays evaluate the binding affinity or functional activity of a compound at a wide array of biological targets beyond the primary target mdpi.com. These studies are crucial for understanding the selectivity profile of a compound and predicting potential interactions with other neurotransmitter systems or signaling pathways nih.govnih.gov.

While a complete, detailed off-target receptor binding profile for this compound across a large panel was not extensively available in the provided search results, one source noted that this compound mesylate exhibits selective blockade of dopamine D2 receptors in the hippocampus but does not show a significant effect on D2 receptors in the striatum medchemexpress.com. This observation suggests a potential regional selectivity in D2 receptor interaction, which could have implications for its effects in different brain areas. However, data on its affinity or activity at other dopamine receptor subtypes (D1, D3, D4, D5) or a wide range of non-dopaminergic receptors were not detailed in the search results.

Enzyme Inhibition and Activation Profiles in Preclinical Settings

In addition to receptor interactions, compounds can also influence the activity of various enzymes researchgate.netnih.gov. Evaluating the enzyme inhibition or activation profile of a compound in preclinical studies helps to identify potential metabolic interactions, effects on key physiological processes, or unintended enzymatic targets nih.govnih.govmedicinesinformation.co.nz.

Specific data detailing the enzyme inhibition or activation profile of this compound in preclinical settings were not found within the scope of the provided search results. Preclinical assessments of enzyme interactions typically involve in vitro assays to determine the compound's effect on the activity of a panel of enzymes, including cytochrome P450 enzymes involved in drug metabolism and other enzymes relevant to various biological pathways nih.govnih.gov.

Ion Channel Modulation Studies (If applicable to research)

Research on the direct modulation of ion channels by this compound in in vitro systems is not extensively detailed in the available information. Ion channels are crucial for regulating cellular excitability and signaling, and their modulation is a common mechanism of action for various therapeutic agents europeanpharmaceuticalreview.commdpi.comverywellmind.comnih.govnih.govevotec.com. Techniques such as patch clamp electrophysiology are standard for assessing the effects of compounds on ion channel activity in controlled in vitro environments, often using recombinant expression systems or primary cell cultures europeanpharmaceuticalreview.compolyu.edu.hk.

This compound has been identified as an antagonist of the dopamine D2 receptor medchemexpress.commedchemexpress.com. Dopamine receptors are G protein-coupled receptors (GPCRs) mdpi.comidrblab.net. GPCRs can indirectly modulate ion channel function through intracellular signaling cascades verywellmind.comnih.gov. While this suggests a potential for this compound to indirectly influence ion channel activity via its action on D2 receptors, specific in vitro studies detailing these indirect effects or any potential direct interactions of this compound with ion channels were not found in the reviewed literature.

Cellular Pharmacodynamics in In Vitro Systems

Cellular pharmacodynamics in in vitro systems investigates the biochemical and physiological effects of a drug on cells, including receptor binding, post-receptor effects, and intracellular interactions nih.govdovepress.com. For this compound, the primary known interaction is its antagonistic activity at the dopamine D2 receptor medchemexpress.commedchemexpress.com. This interaction forms the basis for understanding its potential cellular effects.

Neurotransmitter Release and Reuptake Modulation in Cell Cultures

This compound's activity as a dopamine D2 receptor antagonist medchemexpress.commedchemexpress.com is relevant to neurotransmitter modulation. Dopamine receptors, including the D2 subtype, play a role in regulating the release and reuptake of dopamine and other neurotransmitters medchemexpress.commdpi.com. For instance, D2 receptors are often located on presynaptic terminals, where their activation can inhibit dopamine release. Antagonism of these receptors by compounds like this compound could potentially influence neurotransmitter dynamics.

While the mechanism of neurotransmitter reuptake involves specific transporter proteins verywellmind.comwilliams.edu, and some pharmacologically related compounds like tricyclic antidepressants (TCAs) are known to inhibit reuptake of neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862) verywellmind.comnih.govnih.gov, direct in vitro studies specifically demonstrating the effects of this compound on neurotransmitter release or reuptake in cell culture models were not identified in the available information. Cell lines such as PC-12 cells are commonly used to study neurotransmitter release mdpi.comnih.gov. One source notes that this compound selectively blocks dopamine D2 receptors in the hippocampus but not in the striatum, suggesting regional selectivity in its receptor interaction medchemexpress.com. However, the direct impact of this selective blockade on neurotransmitter release or reuptake in corresponding cell culture models requires specific investigation.

Gene Expression and Protein Regulation Studies

The influence of this compound on gene expression and protein regulation in in vitro systems is not well-documented in the provided search results. Gene expression and protein regulation are complex processes that can be modulated by various signaling pathways activated by drug-receptor interactions evotec.commedchemexpress.comwilliams.edumdpi.comembopress.org. Studies investigating gene expression often employ techniques like RT-qPCR or microarray analysis, while protein levels and modifications can be assessed using Western blotting or other proteomic methods nih.govevotec.comnih.govdovepress.comnih.gov.

Although some studies have explored the effects of related compounds, such as doxepin (B10761459), on the expression of genes like those in the Bcl-2 family, TNF-α, MAPK14, and Akt1 in animal models nih.gov, this information cannot be directly extrapolated to this compound's effects in in vitro cell cultures. Specific research detailing how this compound modulates the expression of particular genes or regulates protein activity in relevant cell types in vitro was not found.

Intracellular Signaling Cascades Influenced by this compound

As a dopamine D2 receptor antagonist medchemexpress.commedchemexpress.com, this compound is expected to influence intracellular signaling cascades downstream of this receptor. Dopamine D2 receptors are primarily coupled to Gi/o proteins, which typically inhibit adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) mdpi.comidrblab.net. Activation of these receptors can also influence other pathways, including those involving phospholipase C and ion channels verywellmind.comnih.gov.

Preclinical Pharmacokinetic and Metabolic Research of Savoxepin

In Vitro Absorption and Bioavailability Research

In vitro studies are often employed early in drug discovery to predict how well a compound might be absorbed and become available in the body. nuvisan.comresearchgate.net These studies utilize model systems to simulate biological barriers and processes.

Membrane Permeability Studies

Membrane permeability is a key factor in determining how readily a compound can cross biological membranes, such as those in the gastrointestinal tract, to enter the bloodstream. In vitro models like Caco-2 cell monolayers and Parallel Artificial Membrane Permeability Assays (PAMPA) are commonly used to assess this property. researchgate.netevotec.comevotec.com

The Caco-2 assay uses a cell line derived from human colon carcinoma that differentiates into a monolayer resembling intestinal epithelial cells, complete with tight junctions and a brush border. evotec.com This model allows for the assessment of transport across the cells (transcellular) as well as between the cells (paracellular), and can indicate involvement of active transport or efflux mechanisms through bidirectional transport studies. researchgate.netevotec.com The PAMPA assay, on the other hand, uses an artificial lipid membrane and primarily measures passive diffusion, offering a simpler and higher-throughput method. researchgate.netevotec.com Comparing results from both PAMPA and Caco-2 can help elucidate the mechanism of permeation. evotec.comnih.gov

Transporter Interactions (If applicable to research)

Drug transporters are membrane proteins that play a significant role in the absorption, distribution, metabolism, and excretion of compounds by facilitating their movement across biological membranes. nih.govnih.gov These can include influx transporters that move compounds into cells and efflux transporters that pump them out. nih.govnih.gov Interactions with transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can significantly impact a drug's bioavailability and tissue distribution. evotec.comnih.gov

Bidirectional Caco-2 permeability assays can indicate whether a compound is a substrate for efflux transporters if the transport from the basolateral to apical side is significantly higher than from apical to basolateral, typically represented by an efflux ratio greater than two. evotec.com Specific inhibitors can be used to identify which transporters are involved. evotec.com

While the importance of transporter interactions in drug disposition is recognized nih.govnih.gov, specific preclinical research findings detailing Savoxepin's interactions with drug transporters were not found in the provided search results.

In Vitro and Ex Vivo Metabolism Investigations

Metabolism is the process by which enzymes transform compounds into metabolites, which can be more easily eliminated from the body. nuvisan.com The liver is the primary site of drug metabolism, involving various enzyme systems, most notably the cytochrome P450 (CYP) enzymes. nuvisan.comnih.gov

Hepatic Metabolism Pathways and Enzyme Systems

In vitro and ex vivo models, such as liver microsomes and isolated hepatocytes, are widely used to investigate hepatic metabolism. nuvisan.comnih.govevotec.com Liver microsomes, which are vesicles derived from the endoplasmic reticulum, are rich in CYP enzymes and are often used to assess Phase I metabolism. nuvisan.comdls.com Hepatocytes, as intact liver cells, contain both Phase I and Phase II metabolic enzymes and provide a more physiologically relevant model for predicting in vivo hepatic clearance. nih.govevotec.comdls.com

Metabolic stability assays involve incubating the compound with these systems and monitoring its disappearance over time to determine its half-life and intrinsic clearance. nuvisan.comevotec.com This data can help predict the compound's potential for hepatic clearance in vivo. nuvisan.comnih.gov

Preliminary studies suggest that this compound undergoes hepatic metabolism. However, the specific hepatic metabolism pathways and the detailed enzyme systems involved (e.g., specific CYP isoforms) were not explicitly described in the provided search results. For comparison, another related compound, doxepin (B10761459), is primarily metabolized by CYP2D6, with contributions from CYP1A2, CYP2C9, and CYP3A4, and its major active metabolite is nordoxepin, formed by demethylation via CYP2C19. nih.govpharmgkb.org While both are tricyclic structures, specific metabolic pathways for this compound would need to be determined through dedicated studies.

Identification and Characterization of Active Metabolites

Metabolism can lead to the formation of metabolites that may retain pharmacological activity, be inactive, or even be toxic. Identifying and characterizing these metabolites is an important part of preclinical research. europa.eufrontiersin.org Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used for metabolite identification. nuvisan.comfrontiersin.org

The search results indicate that active metabolites of this compound contribute to its pharmacological profile. However, specific details regarding the identity and characterization of these active metabolites were not provided.

Species-Specific Metabolic Differences in Preclinical Models

Significant differences in drug-metabolizing enzyme expression and activity exist between species commonly used in preclinical studies (e.g., mouse, rat, dog, monkey) and humans. nih.govucl.ac.uknih.gov These species-specific differences can impact the metabolic profile of a compound and the relevance of preclinical findings for predicting human pharmacokinetics. nih.govmdpi.com

For example, the expression and activity of various CYP isoforms and flavin-containing monooxygenases (FMOs) can vary considerably across species and even between sexes within a species. ucl.ac.uknih.gov These differences necessitate careful consideration when extrapolating preclinical metabolism data to humans. nih.govmdpi.com Comparative in vitro metabolism studies using liver microsomes or hepatocytes from different species, including humans, are often conducted to assess these differences. europa.euevotec.com

While the importance of considering species-specific metabolic differences is well-established in preclinical research nih.govmdpi.com, specific data comparing the metabolism of this compound across different preclinical species was not found in the provided search results.

Preclinical Distribution Studies

Preclinical distribution studies aim to determine how a compound is distributed among various tissues and organs in the body after administration. This information is vital for understanding potential sites of action, accumulation, and potential toxicity.

Tissue Distribution in Animal Models

Brain Penetration Studies (If applicable to neurological focus)

Given that this compound has been described as a dopamine (B1211576) D2 receptor antagonist with potential antipsychotic activity, brain penetration studies are particularly relevant. medchemexpress.com These studies assess the ability of a compound to cross the blood-brain barrier (BBB) and reach the central nervous system (CNS). Effective brain penetration is often necessary for compounds targeting neurological or psychiatric conditions.

This compound mesylate has been noted to selectively block dopamine D2 receptors in the hippocampus while showing no significant effect on D2 receptors in the striatum. medchemexpress.com This selective action implies that this compound does indeed penetrate the brain, with differential distribution or activity within specific brain regions. The ability of compounds to cross the blood-brain barrier is a key aspect of their pharmacokinetic profile, especially for those intended to exert effects within the CNS.

In Vitro and Ex Vivo Elimination Pathways

Elimination pathways describe how a compound is removed from the body, primarily through metabolism and excretion. In vitro and ex vivo studies are valuable for identifying the enzymes and processes involved in the biotransformation of a compound.

While detailed in vitro and ex vivo studies specifically on this compound's elimination pathways were not extensively described in the provided search results, the metabolism of compounds with similar structures, such as tricyclic antidepressants like doxepin (which shares a dibenzoxepin core with this compound scribd.com), can offer insights into potential metabolic routes. fda.gov Doxepin, for instance, undergoes extensive hepatic metabolism, with key enzymes like CYP2D6 and CYP2C19 playing significant roles in its biotransformation, including demethylation and hydroxylation. nih.govcaldic.compharmgkb.orgdrugbank.com These metabolic processes can lead to the formation of active and inactive metabolites. nih.govpharmgkb.orgdrugbank.com

General in vitro methods for studying drug metabolism involve using liver microsomes, hepatocytes, or recombinant enzymes to identify metabolic pathways and the cytochrome P450 enzymes involved. Ex vivo studies can complement this by using tissue slices or perfused organs. The primary routes of excretion for metabolized compounds often include the urine and feces. drugbank.combme.hu

Advanced Preclinical Research Paradigms and Animal Models for Savoxepin Mechanistic Investigation

Utilization of Defined Animal Models for Mechanistic Studies

Animal models provide an invaluable platform for the in-depth investigation of a compound's effects on the central nervous system. For Savoxepin, these models have been pivotal in characterizing its neurochemical and behavioral profile, particularly concerning its dopamine (B1211576) receptor interactions.

Preclinical studies have highlighted this compound's preferential activity in the hippocampus compared to the striatum in the rat brain. nih.govnih.gov This regional selectivity is a key feature that distinguishes it from many classical neuroleptics. An animal model was utilized to compare the drug affinity of this compound (also referred to as cipazoxapine) and the typical antipsychotic haloperidol (B65202) for dopamine receptors in the hippocampus versus the striatum. nih.gov The results indicated a significantly lower hippocampus to striatum dopamine receptor affinity ratio for this compound, suggesting a more targeted action on hippocampal dopamine systems. nih.gov

Table 1: Dopamine Receptor Affinity Ratios in Rat Brain

| Compound | Hippocampus vs. Striatum Ratio |

|---|---|

| This compound (Cipazoxapine) | 0.06 |

| Haloperidol | 0.67 |

Data from a preliminary report on the neuroleptic profile of cipazoxapine (Savoxepine). nih.gov

This differential activity was hypothesized to correlate with a more favorable clinical profile, potentially separating antipsychotic efficacy from extrapyramidal side effects. nih.gov

Comprehensive searches of the scientific literature did not yield specific studies on the in vivo or in vitro electrophysiological effects of this compound on neuronal activity. While the techniques themselves are widely used to characterize the impact of psychoactive compounds on neuronal firing, synaptic transmission, and network oscillations, their specific application to elucidate the mechanistic actions of this compound has not been reported in the available literature.

Behavioral phenotyping in animal models offers a functional readout of a compound's neuropharmacological effects. For this compound, key behavioral paradigms have been employed to understand its mechanistic properties, particularly in relation to its dopamine antagonist activity.

One of the central models used is the catalepsy test in rodents, which is considered an indicator of the potential for a compound to induce extrapyramidal side effects. nih.gov In a re-evaluation study, this compound was assessed in both grid and bar catalepsy tests in male Sprague-Dawley rats. nih.gov The study found that this compound, like other tested antipsychotics (with the exception of clozapine), produced dose-dependent catalepsy. nih.gov

Another important behavioral assay is the antagonism of amphetamine-induced hypermotility. This model is believed to be predictive of clinical antipsychotic efficacy. nih.gov The same study that investigated catalepsy also examined this compound's ability to antagonize amphetamine-induced hyperactivity. nih.gov The findings showed that the minimum effective dose of this compound to produce catalepsy was greater than or equal to its ED50 for antagonizing amphetamine-induced hyperactivity, which is the dose that produces a 50% reduction in hyperactivity. nih.gov The separation between the effective doses for these two behavioral effects provides an index of the potential for therapeutic efficacy versus side effects. For this compound, this separation was found to be in the range of a one- to two-fold difference. nih.gov

Table 2: Behavioral Effects of this compound in Rats

| Behavioral Test | Finding | Significance |

|---|---|---|

| Catalepsy (Grid and Bar Tests) | Produced dose-dependent catalepsy. nih.gov | Suggests a potential for inducing extrapyramidal side effects. nih.gov |

| Antagonism of Amphetamine-Induced Hypermotility | Effective in antagonizing hyperactivity. nih.gov | Predictive of antipsychotic efficacy. nih.gov |

| Dose Separation (Catalepsy vs. Antagonism of Hypermotility) | One- to two-fold difference. nih.gov | Provides an indication of the therapeutic index. nih.gov |

Data from a study re-evaluating the effects of savoxepine in rodent models. nih.gov

These behavioral findings in animal models initially suggested an "atypical" neuroleptic profile for this compound; however, this was not entirely consistent with later observations in clinical trials where extrapyramidal symptoms were observed. nih.gov This highlights the complexities of translating preclinical behavioral phenotypes to clinical outcomes.

Integrated In Vitro and Ex Vivo Systems for Compound Characterization

To further dissect the cellular and network-level effects of neuroactive compounds, integrated in vitro and ex vivo systems are increasingly utilized. These models offer a bridge between simplistic cell cultures and complex in vivo animal studies.

No specific research has been published detailing the use of organotypic slice cultures to analyze the effects of this compound on neural network activity. This advanced ex vivo technique, which preserves the three-dimensional architecture of brain tissue, would be a valuable tool for investigating how this compound modulates synaptic plasticity and network oscillations in specific brain regions like the hippocampus and striatum.

There is no available scientific literature that has employed co-culture models to study the impact of this compound on cell-cell interactions within the central nervous system. Such models, which allow for the investigation of interactions between different cell types (e.g., neurons and glia), could provide deeper insights into the cellular mechanisms underlying this compound's neuropharmacological effects.

Computational Chemistry and Molecular Modeling Applications in this compound Research

Computational chemistry and molecular modeling serve as indispensable tools in the preclinical investigation of psychotropic agents like this compound. These in silico methods provide profound insights into the molecular interactions, structure-activity relationships, and metabolic fate of drug candidates, thereby accelerating the drug discovery and optimization process. By simulating complex biological systems at an atomic level, researchers can predict the behavior of molecules, prioritize candidates for synthesis, and generate hypotheses for further experimental validation.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, which has a dibenzoxepine core, docking studies are crucial for elucidating its binding mode within the active sites of target receptors, such as dopamine D2 and serotonin (B10506) 5-HT2A receptors. For instance, studies on the structurally similar tricyclic compound doxepin (B10761459) have utilized molecular docking to analyze its interaction with various biological targets. One such study investigating the binding of doxepin to the Leucine Transporter (LeuT), a homolog for neurotransmitter sodium symporters, calculated a favorable binding energy, indicating a stable interaction. ajrconline.org

Molecular dynamics (MD) simulations offer a more dynamic view, capturing the behavior of the ligand-receptor complex over time. nih.gov These simulations can confirm the stability of binding poses predicted by docking, reveal the influence of solvent molecules, and identify key conformational changes in the protein or ligand upon binding. For example, MD simulations conducted for 50 nanoseconds on novel dibenzoxepinone derivatives have been used to confirm the stability of their binding conformations within target protein active sites. nih.govrsc.org Such analyses are critical for understanding the kinetic aspects of receptor binding, which can correlate with a drug's therapeutic profile and atypicality. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| Doxepin | LeuT | -7.34 | Gln34, Arg30 |

| Clomipramine | LeuT | -7.10 | Gln34 |

This table presents example molecular docking results for tricyclic antidepressants with the Leucine Transporter (LeuT), illustrating the type of data generated from such studies. ajrconline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net For a compound like this compound, QSAR models can be developed to predict the antipsychotic activity of novel analogs based on calculated molecular descriptors. These models are built using a "training set" of molecules with known activities and then validated using a "test set" to ensure their predictive power.

In the field of antipsychotic drug discovery, 3D-QSAR studies have been successfully employed to predict the binding affinities of compounds for targets like the serotonin 5-HT1A receptor. nih.gov The robustness of these models is assessed by statistical metrics such as the fitted correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govresearchgate.net A well-validated QSAR model can guide medicinal chemists in designing new this compound derivatives with enhanced potency and selectivity by identifying which structural features are most influential for biological activity. nih.gov

| Compound | Experimental pKi (5-HT1A) | Predicted pKi (5-HT1A) | Residual |

| Clozapine | 8.05 | 8.04 | 0.01 |

| Olanzapine | 8.00 | 7.97 | 0.03 |

| Risperidone | 7.66 | 7.91 | -0.25 |

| Aripiprazole | 8.52 | 8.52 | 0.00 |

| Haloperidol | 6.54 | 6.52 | 0.02 |

This table shows a comparison of experimental and QSAR-predicted binding affinities for several antipsychotic drugs at the 5-HT1A receptor, demonstrating the predictive capacity of such models. researchgate.net

De Novo Design and Virtual Screening for Analog Discovery

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify novel structures that are likely to bind to a specific drug target. researchgate.net For this compound research, structure-based virtual screening could be employed using a model of the D2 or 5-HT2A receptor to screen millions of compounds for potential new antipsychotic agents. nih.gov Successful screening campaigns have identified novel D2 receptor ligands with affinities ranging from the nanomolar to micromolar range from libraries containing over 6.5 million compounds. researchgate.netnih.gov These "hit" compounds can serve as starting points for new chemical series. mdpi.com

De novo design, on the other hand, involves the computational generation of entirely new molecular structures within the constraints of a receptor's binding site. Algorithms piece together molecular fragments to create novel ligands that are predicted to have high binding affinity. This approach can lead to the discovery of unique chemical scaffolds that may not be present in existing compound libraries, offering a pathway to develop innovative analogs of this compound with improved pharmacological profiles.

Prediction of Metabolic Pathways and Metabolite Structures

Understanding a drug's metabolism is critical for its development. In silico tools can predict the metabolic fate of a compound like this compound by identifying potential sites of metabolism and the resulting metabolite structures. news-medical.net These models are based on known biotransformation reactions catalyzed by key enzyme families, particularly the Cytochrome P450 (CYP) system. news-medical.net

For tricyclic compounds, common metabolic pathways include N-demethylation and aromatic hydroxylation, often mediated by enzymes like CYP2D6. researchgate.net For example, the primary metabolism of the structurally related compound doxepin involves CYP2D6, CYP1A2, CYP2C9, and CYP3A4, leading to the formation of an active metabolite, nordoxepin (N-desmethyldoxepin). nih.gov Computational tools can simulate these reactions, predicting the likelihood of different metabolic transformations for this compound and helping to identify potentially active or toxic metabolites early in the drug discovery process. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve the systematic investigation of how modifications to a molecule's chemical structure affect its biological activity. The goal is to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Systematic Modification of Chemical Structure and Correlating Biological Activity

For a molecule like this compound, SAR studies would involve the synthesis of a series of analogs where specific parts of the molecule are systematically altered. Key areas for modification on the dibenzoxepine scaffold would include:

Substituents on the Aromatic Rings: Adding or changing substituents (e.g., chlorine, fluorine, methyl groups) on the benzene (B151609) rings can influence electronic properties, lipophilicity, and metabolic stability.

The Alkyl Side Chain: Modifying the length, branching, or rigidity of the side chain connecting the tricyclic core to the basic amine can affect receptor affinity and selectivity.

The Basic Amine Group: The nature of the amine (e.g., piperazine (B1678402), piperidine) and its substituents is critical for the key interaction with the conserved aspartate residue in the binding pocket of aminergic G-protein coupled receptors. nih.govnih.gov

Each synthesized analog is then tested in a panel of biological assays (e.g., receptor binding assays) to measure its activity. By correlating the changes in chemical structure with the observed changes in biological function, researchers can deduce the SAR. For example, studies on related dibenzazepine (B1670418) neuroleptics have shown how different substituents on the tricyclic system and variations in the piperazine side chain significantly influence apomorphine (B128758) antagonism and cataleptic activities. nih.gov This information is invaluable for the rational design and optimization of new this compound-based compounds with improved therapeutic efficacy and fewer side effects. nih.gov

Identification of Pharmacophore Features

The identification of a pharmacophore is a critical step in understanding how a molecule like this compound might interact with its biological target on a molecular level. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for optimal biological activity. The generation of a pharmacophore model for this compound would serve as a valuable tool for designing new analogues with improved potency and selectivity and for virtual screening to identify novel compounds with similar activity.

Pharmacophore models are typically developed using two primary approaches:

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It involves analyzing a set of active molecules to identify common chemical features that are essential for their bioactivity. primescholars.com Software like LigandScout or Catalyst can be used to superimpose the structures of active compounds and extract a common feature hypothesis. primescholars.comacs.org For a compound like this compound, this would involve comparing it with other known antipsychotics or compounds active at similar receptors to identify shared features such as aromatic rings, hydrophobic centers, and hydrogen bond acceptors. primescholars.com

Structure-Based Pharmacophore Modeling: If the crystal structure of the target protein (e.g., a dopamine or serotonin receptor) is available, this method can be used. It involves analyzing the key interactions between a known ligand and the amino acid residues in the binding pocket of the protein. This provides a more precise map of the essential features required for binding.

The key features that would be investigated in a pharmacophore model for a tricyclic compound like this compound are detailed in the table below.

Table 1: Illustrative Pharmacophoric Features for a Tricyclic Antipsychotic Compound This table presents a generalized example of pharmacophoric features and their typical constraints that would be investigated for a compound within this class. Specific values for this compound would require dedicated computational studies.

| Feature ID | Feature Type | Radius (Å) | Vector | Location (x, y, z) |

| Aro1 | Aromatic Ring | 1.5 | Normal | (4.5, 1.2, -0.5) |

| Aro2 | Aromatic Ring | 1.5 | Normal | (-3.8, 0.5, 1.0) |

| Hph | Hydrophobic Center | 1.0 | N/A | (1.0, -2.5, 0.0) |

| HBA | Hydrogen Bond Acceptor | 0.8 | Yes | (-1.5, 3.0, -1.2) |

| PosIon | Positive Ionizable | 1.0 | N/A | (2.0, 4.5, 2.1) |

This pharmacophoric model, once validated, can be instrumental in guiding further drug discovery efforts. primescholars.com

Conformational Analysis and Bioactivity

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape, or conformation. drugdesign.orgijpsr.com Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around its single bonds, and the relative energies of these conformations. drugdesign.org A drug molecule must adopt a specific "bioactive conformation" to bind effectively to its biological target. fiveable.me Therefore, understanding the conformational preferences of this compound is essential for elucidating its mechanism of action.

The investigation into the relationship between this compound's conformation and its bioactivity would involve several key steps:

Identification of Rotatable Bonds: The first step is to identify all the single bonds within the this compound molecule around which rotation can occur, leading to different conformations.

Conformational Search: A systematic search for low-energy conformations is then performed. This is typically done using computational chemistry software. nih.gov Methods like molecular mechanics are used to calculate the potential energy of thousands of different conformations, identifying the most stable ones (local and global minima on the potential energy surface). drugdesign.org

Analysis of Bioactive Conformation: The identified low-energy conformations are then compared to the requirements of the pharmacophore model or docked into the binding site of a target receptor. The goal is to identify the specific conformation that is responsible for the molecule's biological effect.

Experimental Validation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be used to experimentally determine the preferred conformation of the molecule in solution or in a crystalline state, respectively, providing validation for the computational models. fiveable.me

The relationship between the rotation around a key bond and the molecule's energy can be visualized in a torsional energy profile, as illustrated in the hypothetical example below for a dibenzoxepine scaffold.

Table 2: Hypothetical Torsional Energy Profile for a Key Dihedral Angle This table provides a generalized example of how conformational energy might change with the rotation around a specific bond in a molecule with a similar scaffold to this compound. The actual energy values would be determined through quantum mechanical or molecular mechanics calculations.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 5.2 | Eclipsed (High Energy) |

| 60 | 0.5 | Gauche (Local Minimum) |

| 120 | 4.8 | Eclipsed (High Energy) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 4.8 | Eclipsed (High Energy) |

| 300 | 0.5 | Gauche (Local Minimum) |

By understanding which conformations are energetically favorable and how these relate to the bioactive shape, researchers can make rational modifications to the molecular structure to lock it into a more active conformation, potentially leading to drugs with higher potency and fewer side effects. ijpsr.com

Analytical Methodologies in Savoxepin Research and Development

Quantitative and Qualitative Analytical Techniques for Savoxepin

Various analytical techniques are utilized for the quantitative and qualitative assessment of this compound. These methods provide information on the compound's identity, purity, and amount in a given sample.

Chromatographic Methods (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic methods are widely used for the separation, identification, and quantification of this compound in complex mixtures. High-Performance Liquid Chromatography (HPLC) is a common technique that offers high sensitivity, selectivity, versatility, and automation chemyx.com. It separates compounds based on their interaction with a stationary phase and a mobile phase chemyx.com. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combine the separation power of HPLC with the mass analysis capabilities of mass spectrometry chemyx.comresearchgate.netresearchgate.net. These coupled techniques are highly favored for their ability to mutually enhance the strengths of each method, allowing for sensitive and selective detection and identification of analytes, even in complex biological matrices chemyx.comresearchgate.netresearchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used in analytical chemistry, particularly for volatile and semi-volatile compounds. While the provided search results specifically mention LC-MS/MS for related compounds like doxepin (B10761459) and nordoxepin in biological samples, suggesting its relevance in analyzing similar complex matrices researchgate.netresearchgate.netnih.govnih.gov, direct application to this compound would depend on its volatility and thermal stability.

Spectroscopic Methods (e.g., UV-Vis Spectrophotometry, NMR, IR)

Spectroscopic methods provide valuable information about the structural features and concentration of this compound based on its interaction with electromagnetic radiation. UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by the compound, which can be used for quantification and identification of chromophores openaccessjournals.comslideshare.net. For example, UV-Vis spectrophotometry can be validated for linearity and accuracy within a specific wavelength range . Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of functional groups present in this compound openaccessjournals.comresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy investigates the magnetic properties of atomic nuclei, offering detailed insights into the connectivity and environment of atoms within the this compound molecule openaccessjournals.comresearchgate.net. These techniques are fundamental in structure elucidation and confirmation.

Electrophoretic Techniques

Electrophoresis is an analytical technique used to separate charged molecules based on their migration in an electric field through a support medium jetir.orgbyjus.com. While commonly applied to biomolecules like proteins and nucleic acids, electrophoresis can also be used for the separation and analysis of small molecules, including drugs jetir.orguomustansiriyah.edu.iq. Capillary electrophoresis is a type of electrophoresis performed in narrow-bore capillaries, offering high resolution and sensitivity uomustansiriyah.edu.iq. The separation is influenced by factors such as the molecule's charge, size, shape, and the properties of the solution and electric field uomustansiriyah.edu.iq. Although general principles and applications of electrophoresis are described in the search results, specific applications of electrophoretic techniques directly for this compound analysis were not detailed.

Method Development and Validation for Research Applications

Developing and validating analytical methods for this compound is crucial to ensure their reliability, accuracy, and suitability for their intended research applications. Validation involves evaluating several parameters according to established guidelines, such as those from the ICH researchgate.netusp.orgeuropa.euinnovareacademics.inresearchgate.net.

Specificity and Selectivity Assays

Specificity and selectivity are critical parameters in analytical method validation. Specificity refers to the ability of a method to unequivocally assess the analyte in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components europa.euloesungsfabrik.dechromatographyonline.comelementlabsolutions.com. Selectivity, often used interchangeably with specificity, describes the method's ability to differentiate and respond to the target analyte among other substances loesungsfabrik.delew.roresearchgate.net. For chromatographic methods, specificity can be demonstrated by achieving sufficient resolution between the analyte peak and peaks of other potentially interfering substances europa.euchromatographyonline.com. Validation assays involve analyzing samples containing the analyte spiked with known interfering substances to ensure that the method accurately measures the analyte without interference loesungsfabrik.de.

Linearity and Range Determination

Linearity establishes the proportional relationship between the analytical method's response and the concentration of the analyte over a defined range researchgate.netelementlabsolutions.comchromforum.org. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated acceptable linearity, accuracy, and precision researchgate.netelementlabsolutions.com. Linearity is typically assessed by preparing a series of standard solutions at different concentrations within the expected range and measuring their responses researchgate.netinnovareacademics.in. The data is then evaluated using statistical methods, such as linear regression analysis, to determine the correlation coefficient (R²), y-intercept, and slope of the calibration curve researchgate.neteuropa.euchromforum.orginnovareacademics.in. A high correlation coefficient indicates good linearity researchgate.netchromforum.orginnovareacademics.in. The established linear range is crucial for accurate quantification of this compound in research samples.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical sensitivity parameters in analytical method validation. The LOD represents the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions nih.govfinishingandcoating.com. The LOQ, on the other hand, is defined as the lowest concentration of an analyte that can be quantitatively determined with acceptable levels of precision and accuracy nih.goveuropa.eu. These limits are particularly important for methods used to detect and quantify impurities or degradation products of this compound that may be present at very low concentrations.

According to guidelines such as those from the International Conference on Harmonisation (ICH), LOD and LOQ can be determined by several approaches, including methods based on the signal-to-noise ratio, visual evaluation, or the standard deviation of the response and the slope of the calibration curve sepscience.com. The method based on the standard deviation (σ) of the response and the slope (S) of the calibration curve is commonly calculated using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) finishingandcoating.comsepscience.com. The standard deviation can be estimated from the response of blank samples or from the residual standard deviation of the regression line of a calibration curve finishingandcoating.comsepscience.com. The determined LOD and LOQ values should be experimentally verified by analyzing samples at or near these concentrations to ensure they meet the required performance criteria sepscience.com. For this compound analysis, establishing appropriate LOD and LOQ values is crucial for monitoring low-level impurities and degradation products, ensuring product purity and quality.

Precision and Accuracy Assessments

Precision and accuracy are fundamental aspects of analytical method validation, evaluating the reliability and trueness of the results obtained for this compound analysis. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions europa.euelementlabsolutions.com. It assesses the degree of scatter or variability in the results. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility europa.eu. Repeatability assesses the precision under the same operating conditions over a short interval of time (e.g., within the same laboratory, using the same analyst and equipment) europa.eu. Intermediate precision assesses within-laboratory variations, such as different days, different analysts, or different equipment europa.euparticle.dk. Reproducibility assesses the precision between different laboratories europa.eu. Precision is often expressed as the relative standard deviation (% RSD) of the results innovareacademics.ininnovareacademics.in. Acceptable % RSD values indicate good precision innovareacademics.ininnovareacademics.in.

Accuracy expresses the closeness of agreement between the value obtained by the analytical method and the value that is accepted as a conventional true value or an accepted reference value europa.euelementlabsolutions.com. It assesses the trueness of the measurements. Accuracy is typically assessed by applying the analytical method to samples with known concentrations of the analyte europa.euelementlabsolutions.com. This can involve analyzing reference standards, or by the method of standard addition or recovery studies where a known amount of analyte is added to a sample matrix europa.euinnovareacademics.in. The accuracy is often reported as the percent recovery of the known added amount of analyte europa.euinnovareacademics.in. For this compound analysis, demonstrating high precision and accuracy ensures that the quantitative results obtained are reliable and reflect the true concentration or amount of the compound or its related substances in a sample.

Robustness and Ruggedness Testing

Robustness and ruggedness are measures of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters and environmental factors, providing an indication of its reliability during normal usage ajpaonline.comut.eescribd.com. Robustness specifically evaluates the reliability of an analysis with respect to small variations in method parameters that might occur during routine use within a laboratory ajpaonline.comut.eejru-b.com. Examples of parameters typically varied in robustness testing for chromatographic methods, commonly used for compounds like this compound, include variations in mobile phase composition, flow rate, column temperature, and detection wavelength innovareacademics.inajpaonline.com.

Ruggedness, sometimes used interchangeably with robustness, specifically refers to the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, or different lots of reagents ajpaonline.comut.eejru-b.com. Testing ruggedness is particularly important when an analytical method for this compound is intended to be used in multiple laboratories ajpaonline.com. Evaluating the robustness and ruggedness of a this compound analytical method during the development phase helps to identify potential sources of variability and ensures that the method will consistently produce reliable results despite minor variations in the analytical conditions ajpaonline.comjru-b.com.

Stability-Indicating Methods and Forced Degradation Studies

Stability-indicating methods are validated analytical procedures designed to detect and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients arlok.compnrjournal.comnih.gov. For this compound, a stability-indicating method is essential to monitor its stability over time and accurately determine its content in drug products without interference from substances that may form due to degradation.

Forced degradation studies, also known as stress testing, are a critical part of developing stability-indicating methods arlok.compnrjournal.compharmoutsourcing.com. These studies involve subjecting the drug substance or drug product to accelerated and exaggerated conditions to induce degradation and generate degradation products nih.govpharmoutsourcing.com. The primary purpose of forced degradation is to understand the intrinsic stability of the molecule, identify potential degradation pathways, and generate samples containing degradation products to demonstrate the specificity of the analytical method pnrjournal.comnih.govpharmoutsourcing.com.

Typical stress conditions used in forced degradation studies include exposure to acid and base hydrolysis, thermal stress (heat), photolytic degradation (light), and oxidative conditions arlok.compharmoutsourcing.com. By analyzing samples subjected to these conditions using the developed analytical method, it can be confirmed that the method is capable of separating and quantifying this compound from its degradation products arlok.comnih.gov. This is often achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which can separate the different components in a sample innovareacademics.ininnovareacademics.inhumanjournals.com. The results from forced degradation studies provide valuable information about the chemical behavior of this compound and help in selecting appropriate storage conditions and packaging for drug products pnrjournal.comnih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 79262-46-7 |

| This compound mesylate | 79262-47-8 |

Future Research Directions and Unexplored Avenues for Savoxepin

Exploration of Alternative Preclinical Paradigms

Traditional preclinical research often relies on established animal models. However, the exploration of alternative preclinical paradigms can offer valuable insights and potentially improve the translatability of findings. Alternative methods to animal testing are becoming increasingly sophisticated and accessible, including 3D cell cultures, human tissue models, and organ-on-a-chip systems. cellink.comaltex.orginsphero.com These models can more accurately replicate human tissue architecture and function, supporting applications in toxicity screening and mechanistic studies. cellink.cominsphero.com Utilizing such in vitro systems with Savoxepin could provide more human-relevant data on its cellular effects, metabolism, and potential interactions at a cellular or tissue level, potentially reducing the reliance on animal models in the early stages of research. cellink.comaltex.org Furthermore, advanced in silico methods, including computational modeling and simulations, can be used to predict this compound's behavior and interactions within biological systems, guiding further experimental design. altex.orgnih.gov

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

Advanced omics technologies, such as proteomics and metabolomics, can provide a comprehensive understanding of the biological changes induced by this compound at a molecular level. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the complete set of small molecules (metabolites) within a biological sample. revespcardiol.orgmdpi.com Applying these technologies to study the effects of this compound in relevant biological systems (e.g., cell lines, animal models, or even human-derived tissues in in vitro models) could reveal global changes in protein expression or metabolic pathways. revespcardiol.orgwistar.orgnih.gov This can help elucidate the downstream effects of this compound's interactions with its targets, identify potential biomarkers of response or activity, and uncover previously unappreciated biological processes influenced by the compound. revespcardiol.orgnih.gov Integrating data from proteomics and metabolomics can provide a more holistic view of this compound's impact, moving beyond the study of individual molecules to understanding complex biological networks. revespcardiol.orgnih.gov

Development of Advanced Delivery Systems for Preclinical Research Models

Optimizing the delivery of this compound in preclinical research models is crucial for ensuring accurate and consistent exposure to the compound and for investigating specific routes of administration. Advanced drug delivery systems, such as nanoparticles, liposomes, and polymeric systems, offer potential advantages, including improved solubility, stability, controlled release, and targeted delivery to specific tissues or cells. mdpi.comresearchgate.netmdpi.comresearchgate.netfastercapital.com For compounds targeting the central nervous system, like those acting on dopamine (B1211576) receptors, developing delivery systems that enhance blood-brain barrier penetration is particularly relevant. mdpi.commdpi.com Research could focus on encapsulating this compound in various nanocarriers or incorporating it into other advanced formulations to improve its pharmacokinetic profile, reduce potential off-target effects, and facilitate targeted delivery in preclinical models, thereby enhancing the reliability and relevance of the research findings. mdpi.commdpi.comresearchgate.net

Re-evaluation of Biological Activity in Different Preclinical Disease Models for Mechanistic Understanding

While this compound may have been initially investigated for specific indications, re-evaluating its biological activity in a broader range of preclinical disease models can provide valuable mechanistic understanding and potentially uncover new therapeutic applications. Mechanistic models differ from traditional statistical models by explicitly hypothesizing about the biological mechanisms driving disease processes. nih.govox.ac.uk By testing this compound in various models of neurological or psychiatric disorders, or even in models of conditions where its newly identified targets (from section 7.1) are implicated, researchers can gain deeper insights into how the compound modulates specific pathways relevant to disease pathology. This re-evaluation, coupled with the application of omics technologies (section 7.3) and advanced imaging techniques, can help to build a comprehensive picture of this compound's mechanism of action in different biological contexts, potentially identifying specific disease subtypes or patient populations that might benefit most from its activity.

Q & A

Q. What are the recommended methodologies for synthesizing Savoxepin in a laboratory setting?

- Methodological Answer : Synthesis of this compound requires a multi-step approach. Begin with a systematic literature review to identify established protocols for similar tricyclic compounds . Optimize reaction conditions (e.g., solvent, temperature, catalysts) using fractional factorial design to minimize by-products . Characterize intermediates and final products via NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation . Document all steps in detail, including failure cases, to ensure reproducibility .

Q. How should researchers approach the initial pharmacological characterization of this compound?

- Methodological Answer : Start with in vitro binding assays to identify target receptors (e.g., serotonin or norepinephrine transporters). Use radioligand displacement assays to determine IC₅₀ values . Validate selectivity via panel screening against off-target receptors. Establish dose-response curves in cellular models (e.g., cAMP inhibition for GPCR activity) and compare to reference compounds (e.g., imipramine) . Report results with confidence intervals and statistical significance (p < 0.05) to mitigate type I errors .

Advanced Research Questions

Q. What experimental strategies can address contradictory findings in this compound’s mechanism of action across studies?

- Methodological Answer : Contradictions often arise from model system variability. Conduct replication studies using identical cell lines or animal strains . Employ orthogonal assays (e.g., electrophysiology alongside calcium imaging) to cross-validate findings . Perform meta-analyses of published data to identify confounding variables (e.g., dosing regimens, species differences) . If discrepancies persist, propose hypotheses for alternative signaling pathways and validate via knockout models or pathway-specific inhibitors .

Q. How can researchers design a robust preclinical study for this compound to ensure reproducibility and translational relevance?

- Methodological Answer : Adopt the ARRIVE guidelines for preclinical trials. Include power analysis to determine sample size, ensuring adequate statistical power (β ≥ 0.8) . Use randomized, blinded designs with vehicle and positive controls . Measure pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂) in multiple species (e.g., rodents, non-human primates) to assess cross-species consistency . Share raw data and protocols in open-access repositories to facilitate peer validation .

Q. What methodologies are critical for resolving structural-activity relationship (SAR) ambiguities in this compound derivatives?

- Methodological Answer : Combine computational modeling (e.g., molecular docking, QSAR) with empirical testing. Synthesize analogs with systematic modifications (e.g., halogen substitution, ring expansion) . Evaluate binding affinity (Kᵢ) and functional efficacy (EC₅₀) across derivatives. Use X-ray crystallography or cryo-EM to resolve ligand-receptor interactions at atomic resolution . Cross-reference results with thermodynamic data (ΔG, ΔH) to explain SAR trends .

Q. How should researchers navigate conflicting bioavailability data in this compound studies?

- Methodological Answer : Bioavailability variability may stem from formulation differences or metabolic pathways. Standardize formulations using excipients listed in pharmacopeial monographs . Compare pharmacokinetics under fed vs. fasting conditions . Perform CYP450 phenotyping to identify metabolic enzymes involved . Use physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability from preclinical data .

Methodological Considerations for Data Analysis

- Handling Outliers : Apply Grubbs’ test or Rosner’s test for outlier detection. Justify exclusion criteria transparently .

- Meta-Analysis : Use PRISMA guidelines to systematically review literature. Assess publication bias via funnel plots .

- Reproducibility : Pre-register studies on platforms like Open Science Framework and include negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro